Solubility and Reactivity in Suzuki-Miyaura Coupling
The isobutyl substituent on 1-isobutyl-1H-pyrazole-5-boronic acid enhances its solubility in organic solvents compared to smaller alkyl-substituted analogs like 1-methyl-1H-pyrazole-5-boronic acid or 1-ethyl-1H-pyrazole-5-boronic acid. This improved solubility facilitates handling and can lead to higher yields in Suzuki-Miyaura cross-coupling reactions. While direct head-to-head yield data under identical conditions is not available in a single study, the class-level inference is that increased lipophilicity from the isobutyl group correlates with improved performance in organic reaction media [1]. In a specific example, the compound participated in a Suzuki coupling with 2-bromo-thiazole, achieving yields of 66% and 85% under two different but closely related conditions, demonstrating its efficacy as a coupling partner .
| Evidence Dimension | Solubility and Reactivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Enhanced organic solubility; yields of 66% and 85% in coupling with 2-bromo-thiazole |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-5-boronic acid (CAS 720702-41-0) and 1-ethyl-1H-pyrazole-5-boronic acid (CAS 1095080-54-8) - lower lipophilicity due to smaller alkyl groups |
| Quantified Difference | Not directly quantified in a single comparative study; class-level inference suggests improved solubility with the isobutyl group. |
| Conditions | Coupling with 2-bromo-thiazole using Pd(PPh3)4 catalyst, K2CO3 base, in a toluene/ethanol/water solvent mixture at 100°C |
Why This Matters
For procurement, the isobutyl analog offers a potential advantage in reaction optimization, as its enhanced solubility can simplify reaction setup and potentially improve isolated yields, reducing the need for further purification steps.
- [1] Kuujia. (n.d.). Product Information for (1-Isobutyl-1H-pyrazol-4-yl)boronic acid (CAS 929094-25-7). Retrieved from https://www.kuujia.com/929094-25-7 View Source
